molecular formula C16H21N3O4 B12943047 tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12943047
M. Wt: 319.36 g/mol
InChI Key: VNVAKNQAGDPQGQ-NSHDSACASA-N
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Description

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.

    Attachment of the amino and methoxy groups: The amino group is introduced through a nucleophilic substitution reaction, while the methoxy group is introduced through a methylation reaction using methyl iodide and a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon.

Scientific Research Applications

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which lacks the tert-butyl, amino, and methoxy groups.

    Methyl benzimidazole: A derivative with a methyl group instead of a tert-butyl group.

    Amino benzimidazole: A derivative with an amino group but lacking the tert-butyl and methoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-9-18-12-6-5-10(8-13(12)19)7-11(17)14(20)22-4/h5-6,8-9,11H,7,17H2,1-4H3/t11-/m0/s1

InChI Key

VNVAKNQAGDPQGQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CC(C(=O)OC)N

Origin of Product

United States

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